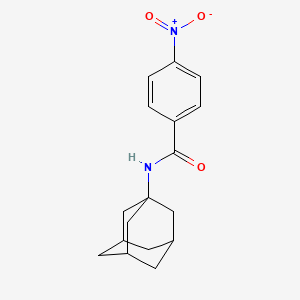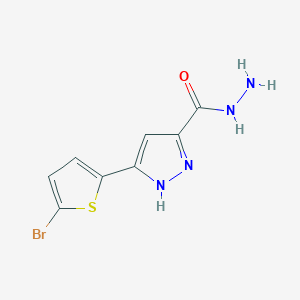
2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-ジヒドロ-1H-ピロール-2-イル)ベンゼンチオールは、分子式がC10H11NSである有機化合物です。これは、ピロール環とチオール基の両方を含むヘテロ環状化合物です。
製造方法
合成ルートと反応条件
2-(4,5-ジヒドロ-1H-ピロール-2-イル)ベンゼンチオールの合成は、通常、ピロール誘導体とチオール含有化合物の反応を含みます。 一般的な方法の1つは、2-ブロモ-1-(4,5-ジヒドロ-1H-ピロール-2-イル)ベンゼンを出発物質として使用し、これを塩基性条件下でチオ尿素と反応させて目的の生成物を得る方法です .
工業的製造方法
2-(4,5-ジヒドロ-1H-ピロール-2-イル)ベンゼンチオールの工業的製造は、同様の合成ルートをより大規模に行う場合があります。反応条件は、生成物の高収率と純度を確保するために最適化されます。これには、再結晶やクロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol typically involves the reaction of a pyrrole derivative with a thiol-containing compound. One common method involves the use of 2-bromo-1-(4,5-dihydro-1H-pyrrol-2-yl)benzene as a starting material, which is then reacted with thiourea under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
反応の種類
2-(4,5-ジヒドロ-1H-ピロール-2-イル)ベンゼンチオールは、次のようなさまざまな種類の化学反応を起こします。
酸化: チオール基は、ジスルフィドまたはスルホン酸を形成するように酸化される可能性があります。
還元: この化合物は、対応するチオールまたはスルフィドを形成するように還元される可能性があります。
置換: 芳香族環は、ニトロ化やハロゲン化などの求電子置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 求電子置換反応は、通常、塩化鉄(III)や塩化アルミニウムなどの触媒を必要とします。
生成される主要な生成物
酸化: ジスルフィド、スルホン酸。
還元: チオール、スルフィド。
置換: ニトロ誘導体、ハロゲン化化合物。
科学研究への応用
2-(4,5-ジヒドロ-1H-ピロール-2-イル)ベンゼンチオールは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌特性を持つ生物活性化合物としての可能性について調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について検討されています。
産業: 新素材や触媒の開発に利用されています。
科学的研究の応用
2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
2-(4,5-ジヒドロ-1H-ピロール-2-イル)ベンゼンチオールの作用機序は、特定の分子標的や経路との相互作用を含みます。チオール基は、タンパク質や酵素と共有結合を形成し、その機能を変化させる可能性があります。この相互作用は、酵素活性の阻害やシグナル伝達経路の調節など、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- 2-(2,5-ジヒドロ-1H-ピロール-1-イル)ベンゼンチオール
- 2-(1H-ベンゾイミダゾール-2-イル)ベンゼンチオール
- 2-(3,5-ジフェニル-4,5-ジヒドロ-1H-ピラゾール-1-イル)-2-オキソエチル 4-チオモルホリンカルボジチオエート
独自性
2-(4,5-ジヒドロ-1H-ピロール-2-イル)ベンゼンチオールは、ピロール環とチオール基の特定の組み合わせにより独特です。この構造は、研究や産業におけるさまざまな用途に役立つ、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- 2-(2,5-dihydro-1H-pyrrol-1-yl)benzenethiol
- 2-(1H-benzimidazol-2-yl)benzenethiol
- 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl 4-thiomorpholinecarbodithioate
Uniqueness
2-(4,5-dihydro-1H-pyrrol-2-yl)benzenethiol is unique due to its specific combination of a pyrrole ring and a thiol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
618069-71-9 |
|---|---|
分子式 |
C10H11NS |
分子量 |
177.27 g/mol |
IUPAC名 |
2-(2,3-dihydro-1H-pyrrol-5-yl)benzenethiol |
InChI |
InChI=1S/C10H11NS/c12-10-6-2-1-4-8(10)9-5-3-7-11-9/h1-2,4-6,11-12H,3,7H2 |
InChIキー |
HMWZARBFLWKQFG-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=C1)C2=CC=CC=C2S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 3-[(4-hydroxybenzyl)oxy]propylcarbamate, AldrichCPR](/img/structure/B12040601.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B12040602.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040603.png)

![2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040611.png)

![methyl 6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12040625.png)
![3-(3,4-Dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B12040628.png)


![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12040641.png)

